3-amino-6-chloro-4-phenylquinolin-2(1H)-one
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Description
3-amino-6-chloro-4-phenylquinolin-2(1H)-one (ACPPQ) is an organic compound belonging to the quinolone family. It is a white crystalline solid, soluble in water and alcohol, and has a melting point of 166-168°C. ACPPQ is an important intermediate used in the synthesis of a variety of compounds, including antibiotics and other drugs. It has been studied extensively for its potential applications in the pharmaceutical and biotechnological industries.
Scientific Research Applications
Novel Synthesis Procedures :
- Raveglia et al. (1997) describe a novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids, which involves the synthesis of the 3-amino intermediate (like 3-amino-6-chloro-4-phenylquinolin-2(1H)-one) and its subsequent modification (Raveglia et al., 1997).
Amination of Quinoline Derivatives :
- Tsai et al. (2008) conducted research on the amination of 4-chloro-2-phenylquinoline derivatives, a process relevant to the modification of compounds like 3-amino-6-chloro-4-phenylquinolin-2(1H)-one (Tsai et al., 2008).
Cytotoxic Activity and Fluorescence Properties :
- Kadrić et al. (2014) explored the cytotoxic activity against various cancer cell lines and fluorescence properties of novel 3-hydroxyquinolin-4(1H)-one derivatives, which are structurally related to 3-amino-6-chloro-4-phenylquinolin-2(1H)-one (Kadrić et al., 2014).
Antifungal Potential and Molecular Studies :
- Chaudhary et al. (2022) designed and synthesized a series of quinazolinone derivatives, including compounds derived from 3-amino-2-phenylquinazolin-4(3H)-one, and evaluated their antifungal potential. They also performed theoretical calculations and spectroscopic analysis on these compounds (Chaudhary et al., 2022).
Quantum Chemical and Structural Analysis :
- Fatma et al. (2017) synthesized a novel quinolinone derivative and conducted quantum chemical studies, including molecular geometry and vibrational analysis, which are pertinent to understanding the properties of similar compounds like 3-amino-6-chloro-4-phenylquinolin-2(1H)-one (Fatma et al., 2017).
Antimicrobial and Antitubercular Evaluation :
- Anand et al. (2011) synthesized a series of quinazolin-4(3H)-one derivatives and assessed their antimicrobial and antitubercular activities, contributing to the understanding of the potential medical applications of similar compounds (Anand et al., 2011).
Synthetic Applications of Related Compounds :
- Srivastava et al. (1987) provided new examples of synthetic applications of 2-chloro-3-formylquinoline, demonstrating the versatility of quinolinone derivatives in synthesis (Srivastava et al., 1987).
Antagonist Activity at NMDA Receptor :
- Carling et al. (1997) synthesized and evaluated 4-substituted-3-phenylquinolin-2(1H)-ones for their antagonist activity at the NMDA receptor, indicating potential neuropharmacological applications (Carling et al., 1997).
Microwave Assisted Synthesis and Antimicrobial Evaluation :
- Sarveswari and Vijayakumar (2016) utilized microwave-assisted synthesis to create quinolin-3-yl derivatives, highlighting the efficiency of such methods in producing compounds for antimicrobial evaluation (Sarveswari & Vijayakumar, 2016).
Anticancer Activity and EGFR-Tyrosine Kinase Targeting :
- Noolvi and Patel (2013) synthesized quinazoline derivatives and evaluated their anticancer activity, including targeting EGFR-tyrosine kinase, which is relevant for similar compounds like 3-amino-6-chloro-4-phenylquinolin-2(1H)-one (Noolvi & Patel, 2013).
properties
IUPAC Name |
3-amino-6-chloro-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-6-7-12-11(8-10)13(14(17)15(19)18-12)9-4-2-1-3-5-9/h1-8H,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVBJIVUGSOZDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396746 |
Source
|
Record name | STK380592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-chloro-4-phenylquinolin-2(1H)-one | |
CAS RN |
5220-83-7 |
Source
|
Record name | STK380592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-6-chloro-4-phenylquinolin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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